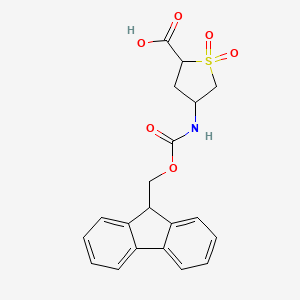![molecular formula C24H22BrNO2 B2958397 2-[(4-Bromophenyl)methyl]-5-(1-phenylethoxy)-3,4-dihydroisoquinolin-1-one CAS No. 850904-14-2](/img/structure/B2958397.png)
2-[(4-Bromophenyl)methyl]-5-(1-phenylethoxy)-3,4-dihydroisoquinolin-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “2-[(4-Bromophenyl)methyl]-5-(1-phenylethoxy)-3,4-dihydroisoquinolin-1-one” is also known as Embramine . It is a monoethanolamine used as an antihistamine and anticholinergic . The molecular formula of Embramine is C18H22BrNO .
Synthesis Analysis
While specific synthesis methods for “this compound” were not found, related compounds have been synthesized through various methods. For instance, a similar compound was obtained via a three-step protocol . Another method involved the refluxing of the methyl ester with hydrazine .Physical and Chemical Properties Analysis
Embramine has a molecular weight of 348.27700, a density of 1.234g/cm3, and a boiling point of 405.8ºC at 760mmHg . The exact mass is 347.08800, and the LogP is 4.29080 .科学的研究の応用
Synthesis and Biological Activity
Chemical Synthesis and Antimicrobial Activity : Research has shown that derivatives of bromophenyl and isoquinoline, through specific synthesis processes, exhibit antimicrobial properties. For example, the synthesis of 2–alkyl–6–bromo–3,1–benzoxazine–4–one and its further reactions to produce quinazolinones have been reported to demonstrate antimicrobial activities (Patel, Mistry, & Desai, 2006).
Natural Product Isolation and Antioxidant Effects : Brominated tetrahydroisoquinolines isolated from the red alga Rhodomela confervoides have been studied for their structures and potential biological activities. These compounds are part of a broader investigation into marine natural products and their utility in drug development (Ma et al., 2007).
Local Anesthetic Activity and Toxicity Evaluation : A study focused on isoquinoline alkaloids, assessing their local anesthetic activity, acute toxicity, and structure-toxicity relationships. The research aimed to identify ways to reduce toxicity while preserving therapeutic efficacy, highlighting the importance of these compounds in medical applications (Azamatov et al., 2023).
Potential Therapeutic Applications
Anticonvulsant Agents : Derivatives containing the tetrahydroisoquinoline skeleton have been identified as promising anticonvulsant agents. This research underscores the potential of these compounds in treating seizures and their role in exploring new therapeutic pathways (Gitto et al., 2006).
Phosphodiesterase 5 Inhibitors : The design and synthesis of 4-aryl-1-isoquinolinone derivatives have led to the discovery of potent and selective inhibitors of phosphodiesterase 5 (PDE5). These findings are crucial for developing new treatments for erectile dysfunction and other conditions related to PDE5 activity (Ukita et al., 2001).
Antioxidant Effects : Bromophenols from the red algae Vertebrata lanosa have demonstrated significant antioxidant effects. This research highlights the potential of marine-derived compounds in developing antioxidant therapies and supplements (Olsen et al., 2013).
作用機序
Target of Action
Many compounds with similar structures, such as indole derivatives, are known to bind with high affinity to multiple receptors . These targets can vary widely depending on the specific functional groups present in the compound.
Mode of Action
The interaction of these compounds with their targets often involves the formation of covalent or non-covalent bonds, leading to changes in the target’s function. For example, some compounds can inhibit or activate the target, altering its normal function .
Biochemical Pathways
Compounds like this can affect various biochemical pathways. For instance, some indole derivatives have been found to possess antiviral, anti-inflammatory, and anticancer activities, indicating that they may interact with pathways related to these biological processes .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound depend on its chemical structure and the physiological conditions of the body. For instance, the presence of certain functional groups can enhance or reduce the compound’s absorption and distribution .
Result of Action
The molecular and cellular effects of the compound’s action can vary widely. Some compounds may induce cell death, while others may alter cell signaling or metabolic processes .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. For example, certain conditions may enhance or inhibit the compound’s interaction with its target .
特性
IUPAC Name |
2-[(4-bromophenyl)methyl]-5-(1-phenylethoxy)-3,4-dihydroisoquinolin-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22BrNO2/c1-17(19-6-3-2-4-7-19)28-23-9-5-8-22-21(23)14-15-26(24(22)27)16-18-10-12-20(25)13-11-18/h2-13,17H,14-16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGXZDBXTQBINIA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)OC2=CC=CC3=C2CCN(C3=O)CC4=CC=C(C=C4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-(4-Methoxyphenethyl)-3-(pyridin-4-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B2958315.png)





![N-[2-(3,4-Dihydro-2H-1,5-benzodioxepin-7-ylmethylamino)-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2958327.png)
![ethyl 4-[2-({1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}sulfanyl)acetyl]piperazine-1-carboxylate](/img/structure/B2958328.png)



![N-[2-(3-{[(cyclopentylcarbamoyl)methyl]sulfanyl}-1H-indol-1-yl)ethyl]thiophene-2-carboxamide](/img/structure/B2958334.png)

